molecular formula C16H21BrN4O2 B2405056 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one CAS No. 2379949-02-5

3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one

Cat. No.: B2405056
CAS No.: 2379949-02-5
M. Wt: 381.274
InChI Key: YIADWQKEYGHFKF-UHFFFAOYSA-N
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Description

3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a bromopyrimidine moiety, a piperidine ring, and a cyclopropylpyrrolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one include:

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O2/c17-11-9-18-16(19-10-11)23-13-3-6-20(7-4-13)14-5-8-21(15(14)22)12-1-2-12/h9-10,12-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADWQKEYGHFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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